molecular formula C10H8N2O3 B12288226 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde CAS No. 944901-93-3

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B12288226
CAS No.: 944901-93-3
M. Wt: 204.18 g/mol
InChI Key: VGNMCMJMJIHFDV-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- is a heterocyclic compound that contains an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- typically involves the reaction of appropriate aldehydes with amidoximes. One common method includes the use of carbonyl diimidazole (CDI) as a coupling agent in toluene . The reaction conditions often require heating and the presence of a base to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- involves its interaction with various molecular targets. It can inhibit enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

1,2,4-Oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- can be compared with other oxadiazole derivatives such as:

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

The unique structure of 1,2,4-oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)-, particularly the presence of the methoxyphenyl group, contributes to its distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

944901-93-3

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C10H8N2O3/c1-14-8-4-2-3-7(5-8)10-11-9(6-13)15-12-10/h2-6H,1H3

InChI Key

VGNMCMJMJIHFDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C=O

Origin of Product

United States

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